molecular formula C26H26ClNO6 B11153648 trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

trans-4-{[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No.: B11153648
M. Wt: 483.9 g/mol
InChI Key: GGMIXPCGIQZRRH-UHFFFAOYSA-N
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Description

4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromen-4-one core, followed by the introduction of the chlorophenyl group. Subsequent steps involve the formation of the amide bond and the attachment of the cyclohexane carboxylic acid moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-4-one derivatives and amide-containing molecules. Examples might include:

  • 3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL derivatives
  • CYCLOHEXANE-1-CARBOXYLIC ACID derivatives

Uniqueness

What sets 4-[(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H26ClNO6

Molecular Weight

483.9 g/mol

IUPAC Name

4-[[[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H26ClNO6/c1-15-24(17-6-8-19(27)9-7-17)25(30)21-11-10-20(12-22(21)34-15)33-14-23(29)28-13-16-2-4-18(5-3-16)26(31)32/h6-12,16,18H,2-5,13-14H2,1H3,(H,28,29)(H,31,32)

InChI Key

GGMIXPCGIQZRRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC3CCC(CC3)C(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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